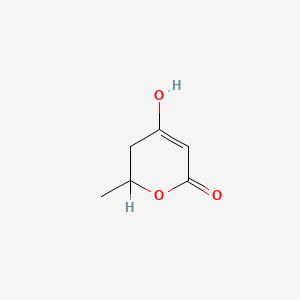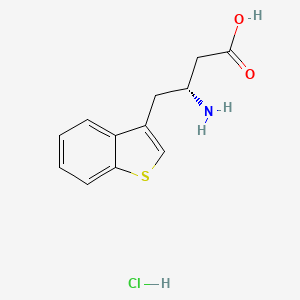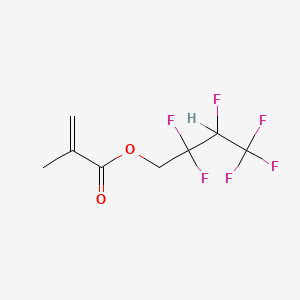
2,2,3,4,4,4-六氟丁基甲基丙烯酸酯
描述
2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is a clear, colorless liquid . It is an epoxy thinner and is mainly used as the modifier of the (meth)acrylate resin . It has been used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .
Synthesis Analysis
HFBMA has been synthesized via atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator .Molecular Structure Analysis
The molecular formula of HFBMA is C8H8F6O2 . The SMILES string isCC(=C)C(=O)OCC(F)(F)C@HC(F)(F)F . Chemical Reactions Analysis
HFBMA has been used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers . This process involves atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate .Physical And Chemical Properties Analysis
HFBMA is a clear, colorless liquid . It has a refractive index of 1.3590-1.3650 at 20°C . It has a density of 1.348 g/mL at 25 °C . It is difficult to mix in water .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA), focusing on six unique applications:
Polymer Synthesis and Modification
HFBMA is widely used in the synthesis of fluorinated polymers. Its unique structure, containing multiple fluorine atoms, imparts desirable properties such as chemical resistance, low surface energy, and hydrophobicity. These polymers are often used in coatings, adhesives, and sealants to enhance durability and performance .
Surface Coatings
Due to its excellent hydrophobic and oleophobic properties, HFBMA is utilized in the development of advanced surface coatings. These coatings are applied to various substrates to create water- and oil-repellent surfaces, which are beneficial in applications like anti-fouling coatings for marine vessels and self-cleaning surfaces .
Biomedical Applications
HFBMA-based polymers are explored in biomedical fields for their biocompatibility and resistance to protein adsorption. These properties make them suitable for use in medical devices, implants, and drug delivery systems, where minimizing biological interactions is crucial .
Optical Materials
The unique refractive index properties of HFBMA make it valuable in the production of optical materials. It is used in the fabrication of lenses, optical fibers, and other photonic devices, where precise control over light transmission and reflection is required .
Electronics and Photonics
In the electronics industry, HFBMA is used to create materials with low dielectric constants and high thermal stability. These materials are essential for the production of high-performance electronic components, such as printed circuit boards (PCBs) and semiconductor devices .
Energy Storage and Conversion
HFBMA-based materials are being investigated for use in energy storage and conversion devices, such as batteries and fuel cells. Their stability and electrochemical properties make them suitable for improving the efficiency and lifespan of these devices.
Sigma-Aldrich Thermo Fisher Scientific Thermo Fisher Scientific Sigma-Aldrich Thermo Fisher Scientific : Thermo Fisher Scientific : Sigma-Aldrich : Thermo Fisher Scientific
安全和危害
作用机制
Target of Action
2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is primarily used as a modifier of the (meth)acrylate resin . Its primary target is the (meth)acrylate resin, where it acts as an epoxy thinner .
Mode of Action
HFBMA interacts with its target, the (meth)acrylate resin, by integrating into the resin structure and modifying its properties . This interaction results in changes to the resin’s physical and chemical properties, enhancing its performance and utility in various applications .
Biochemical Pathways
The primary biochemical pathway involved in the action of HFBMA is the atom transfer radical polymerization (ATRP) process . In this process, HFBMA is polymerized using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as an initiator . This results in the formation of well-defined organic/inorganic hybrid fluorinated star polymers .
Result of Action
The result of HFBMA’s action is the formation of well-defined organic/inorganic hybrid fluorinated star polymers . These polymers have unique properties that make them useful in various applications, including as modifiers for (meth)acrylate resins .
Action Environment
The action of HFBMA is influenced by various environmental factors. For instance, its solubility is affected by the presence of water, as it is difficult to mix in water . Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents . Its efficacy and stability can also be influenced by temperature, as indicated by its use in temperature-sensitive applications .
属性
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPUWGVOPDJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64376-86-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80880403 | |
| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,4-Hexafluorobutyl methacrylate | |
CAS RN |
64376-86-9, 36405-47-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


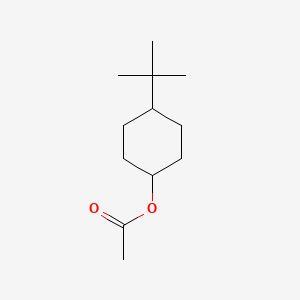
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)


![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)
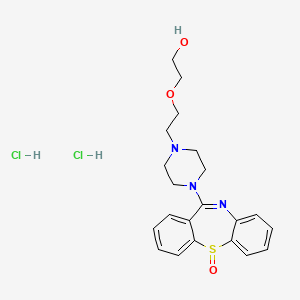
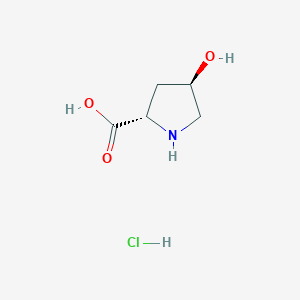
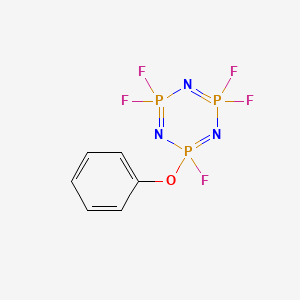
![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)
